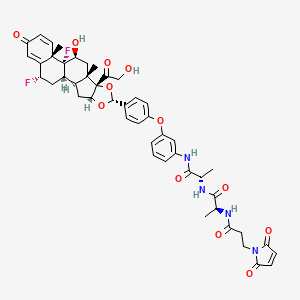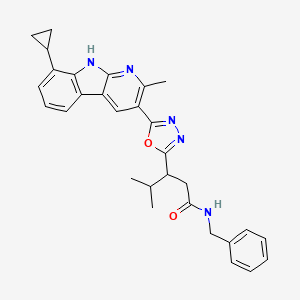
SYNTi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYNTi is a PDZ domain inhibitor that specifically targets the syndecan/syntenin protein-protein interaction. It has shown potential for use in breast cancer research due to its ability to inhibit this interaction with an IC50 value of 400 nM and a ligand efficiency (LE) value of 0.24 .
Preparation Methods
The synthetic preparation of SYNTi involves several steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amide bond formation . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
SYNTi undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be useful in modifying its properties for different applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SYNTi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving the PDZ domain.
Biology: Helps in understanding the role of syndecan/syntenin interactions in cellular processes.
Medicine: Potential therapeutic agent for breast cancer due to its inhibitory effects on syndecan/syntenin interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein-protein interactions
Mechanism of Action
SYNTi exerts its effects by inhibiting the interaction between syndecan and syntenin proteins. This inhibition disrupts the PDZ domain-mediated protein-protein interaction, which is crucial for various cellular processes. The molecular targets of this compound include the PDZ domains of syndecan and syntenin, and the pathways involved are related to cell signaling and cancer progression .
Comparison with Similar Compounds
SYNTi is unique in its specific targeting of the syndecan/syntenin interaction. Similar compounds include other PDZ domain inhibitors, such as:
PDZ1i: Another PDZ domain inhibitor with different specificity and potency.
PDZ2i: Targets a different set of PDZ domain interactions.
PDZ3i: Exhibits broader inhibition of PDZ domain interactions.
Compared to these compounds, this compound has a higher specificity for the syndecan/syntenin interaction, making it particularly useful for breast cancer research .
Properties
Molecular Formula |
C28H24BrFN2O5 |
|---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1 |
InChI Key |
OIZONSTWGHXIOF-MQNRADLISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





pyrimidine-2,4-dione](/img/structure/B12398814.png)







![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
